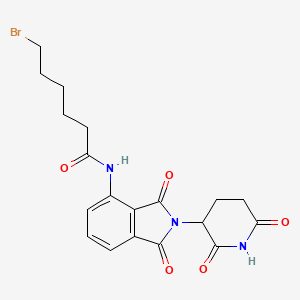

Pomalidomide-CO-C5-Br

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN3O5/c20-10-3-1-2-7-14(24)21-12-6-4-5-11-16(12)19(28)23(18(11)27)13-8-9-15(25)22-17(13)26/h4-6,13H,1-3,7-10H2,(H,21,24)(H,22,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBULHVGDSQILSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Pomalidomide-CO-C5-Br: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-CO-C5-Br is a crucial chemical tool in the rapidly advancing field of targeted protein degradation (TPD). It is a synthetic molecule that conjugates the E3 ubiquitin ligase ligand pomalidomide with a five-carbon alkyl bromide linker.[1][2] Pomalidomide is a well-established binder of the Cereblon (CRBN) E3 ubiquitin ligase, and the terminal bromine on the linker serves as a reactive site for conjugation to a ligand of a protein of interest (POI).[3] This bifunctional nature makes this compound an essential building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound. It includes detailed experimental protocols for its use in PROTAC synthesis and validation, as well as visualizations of the key signaling pathways and experimental workflows.

Chemical Structure and Properties

This compound, with the IUPAC name 6-bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide, is a solid compound. Its structure is characterized by the pomalidomide moiety, which binds to the CRBN E3 ligase, and a C5 alkyl chain terminating in a bromine atom, which allows for covalent linkage to a target protein ligand.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 6-bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide | |

| Synonyms | Pomalidomide-4'-CO-C5-Br | [2] |

| CAS Number | 2227423-38-1 | [2] |

| Molecular Formula | C19H20BrN3O5 | |

| Molecular Weight | 450.29 g/mol | [3] |

| Physical Form | Solid | |

| Purity | ≥95% (by HPLC) | |

| Storage | Store at 2-8°C in an inert atmosphere. |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Description |

| ¹H NMR | Data not publicly available. A predicted spectrum for the pomalidomide core is available.[4][5] |

| Mass Spectrometry | Data not publicly available. The fragmentation pattern of the pomalidomide core has been described.[6] |

Mechanism of Action in PROTACs

This compound serves as the E3 ligase-recruiting component of a PROTAC. Once conjugated to a POI-binding ligand, the resulting PROTAC molecule acts as a molecular bridge, bringing the target protein into close proximity with the CRBN E3 ubiquitin ligase complex. This induced proximity triggers the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol describes a general method for synthesizing a PROTAC via a nucleophilic substitution (SN2) reaction between this compound and a POI ligand containing a nucleophilic functional group (e.g., an amine or thiol).

Materials:

-

This compound

-

POI ligand with a nucleophilic handle (e.g., -NH2, -SH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3))

-

Inert atmosphere (e.g., nitrogen or argon)

-

Reaction vessel, magnetic stirrer, and heating mantle/oil bath

-

Standard laboratory glassware for workup and purification

-

Purification system (e.g., flash column chromatography or preparative HPLC)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the POI ligand (1.0 equivalent) and this compound (1.0-1.2 equivalents) in anhydrous DMF.

-

Base Addition: Add the non-nucleophilic base (2-3 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired PROTAC molecule.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the efficacy of a synthesized pomalidomide-based PROTAC in degrading its target protein in a cellular context.[7][8][9]

Materials:

-

Cell line expressing the protein of interest

-

Synthesized PROTAC stock solution (in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, electrophoresis apparatus, and transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST))

-

Primary antibody against the protein of interest

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.

-

Detection and Analysis: Visualize the protein bands using an ECL detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.

Mandatory Visualizations

Conclusion

This compound is a versatile and indispensable tool for the development of PROTACs. Its well-defined mechanism of recruiting the CRBN E3 ligase and the presence of a reactive handle for straightforward conjugation make it a valuable starting material for researchers in academia and the pharmaceutical industry. The protocols and workflows outlined in this guide provide a solid foundation for the synthesis and evaluation of novel protein degraders, paving the way for the development of new therapeutics for a wide range of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tenovapharma.com [tenovapharma.com]

- 3. This compound, 2227423-38-1 | BroadPharm [broadpharm.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0256694) [hmdb.ca]

- 5. Pomalidomide(19171-19-8) 1H NMR [m.chemicalbook.com]

- 6. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Pomalidomide-CO-C5-Br in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate disease-causing proteins by hijacking the cell's endogenous protein degradation machinery. Pomalidomide, a derivative of thalidomide, is a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase, making it a cornerstone in the development of CRBN-based PROTACs. This technical guide provides a comprehensive overview of the mechanism of action of PROTACs utilizing a pomalidomide core, with a specific focus on structures incorporating a C5-bromo linker, such as Pomalidomide-CO-C5-Br.

This document details the core mechanism of PROTAC action, from ternary complex formation to target protein ubiquitination and subsequent degradation. It provides quantitative data for representative pomalidomide-based PROTACs, detailed experimental protocols for their characterization, and visual representations of key pathways and workflows to facilitate a deeper understanding and application of this technology in research and drug development.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The fundamental mechanism of a pomalidomide-based PROTAC is to act as a molecular bridge, bringing a target Protein of Interest (POI) into close proximity with the CRBN E3 ubiquitin ligase complex. This induced proximity triggers the ubiquitination and subsequent degradation of the POI by the 26S proteasome. This compound is a functionalized derivative of pomalidomide designed for the synthesis of PROTACs, where the pomalidomide moiety serves as the E3 ligase recruiter, and the C5-bromo linker provides a reactive handle for conjugation to a POI-binding ligand.

The key steps in the mechanism of action are as follows:

-

Ternary Complex Formation: The PROTAC molecule, with its two distinct warheads, simultaneously binds to the target POI and the CRBN E3 ligase, forming a transient ternary complex (POI-PROTAC-CRBN). The stability and conformation of this complex are critical for the efficiency of the subsequent steps.[1] The linker, in this case, a C5 alkyl chain, plays a crucial role in optimizing the orientation and interactions between the POI and CRBN.

-

Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is not degraded in this process and can subsequently engage in further catalytic cycles of degradation.

The C5 position on the pomalidomide phthalimide ring is a strategic point for linker attachment. Modifications at this position have been shown to minimize the off-target degradation of endogenous zinc-finger proteins, a potential liability of some pomalidomide-based PROTACs, thereby improving the selectivity profile of the degrader.[2][3]

Figure 1: General mechanism of action of a pomalidomide-based PROTAC.

Downstream Signaling: A Case Study of BRD4 Degradation

Bromodomain-containing protein 4 (BRD4) is a well-studied epigenetic reader and a prime target for PROTAC-mediated degradation in oncology. BRD4 plays a critical role in the transcription of key oncogenes, including c-MYC. The degradation of BRD4 by a pomalidomide-based PROTAC leads to a cascade of downstream effects, ultimately resulting in reduced cancer cell proliferation and survival.

Figure 2: Downstream signaling pathway of BRD4 degradation by a pomalidomide-based PROTAC.

Quantitative Data

The efficacy of PROTACs is primarily assessed by their DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation) values. The binding affinity (Kd) of the PROTAC to both the target protein and the E3 ligase is also a critical parameter. Below are tables summarizing representative data for various pomalidomide-based PROTACs.

Note: Data for PROTACs synthesized specifically from this compound is not extensively available in the public domain. The following data is for closely related C5-substituted pomalidomide-based PROTACs and serves as a reference.

Table 1: Degradation Efficacy of Representative Pomalidomide-Based PROTACs

| Target Protein | PROTAC Name | DC50 (nM) | Dmax (%) | Cell Line |

|---|---|---|---|---|

| HDAC8 | ZQ-23 | 147 | 93 | Not Specified |

| BRD4 | PROTAC 1 | <1 | >90 | Burkitt's Lymphoma |

| CDK6 | CP-10 | ~10 | 89 | U251 |

| BTK | P13I | ~10 | >90 | Ramos |

Table 2: Binding Affinities of Pomalidomide to CRBN

| Ligand | Dissociation Constant (Kd) (nM) |

|---|

| Pomalidomide | ~157 |

Experimental Protocols

Accurate characterization of pomalidomide-based PROTACs requires a suite of biochemical and cellular assays. Detailed protocols for key experiments are provided below.

In Vitro Protein Degradation Assay (Western Blot)

This is the primary assay to confirm and quantify the degradation of the target protein in a cellular context.

Materials:

-

Cell line expressing the POI

-

Complete cell culture medium

-

Pomalidomide-based PROTAC

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-POI, anti-loading control e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[4]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[5]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.[4]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

-

Immunoblotting: Block the membrane and probe with primary antibodies against the POI and a loading control, followed by incubation with the appropriate HRP-conjugated secondary antibodies.[4]

-

Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.[5][6]

Figure 3: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a robust method to measure the formation of the ternary complex in a biochemical setting.

Materials:

-

Purified, tagged POI (e.g., GST-tagged)

-

Purified, tagged CRBN-DDB1 complex (e.g., His-tagged)

-

Pomalidomide-based PROTAC

-

TR-FRET donor antibody (e.g., Tb-anti-GST)

-

TR-FRET acceptor-labeled antibody (e.g., AF488-anti-His)

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the tagged proteins and antibodies at optimized concentrations.[7]

-

Assay Plate Setup: In a microplate, add the POI, the CRBN-DDB1 complex, and the PROTAC dilutions.

-

Incubation: Incubate the plate for a defined period (e.g., 60-180 minutes) at room temperature to allow for complex formation.[8]

-

Antibody Addition: Add the donor and acceptor antibodies to the wells.

-

Final Incubation: Incubate the plate for another defined period to allow for antibody binding.

-

Measurement: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where high concentrations can lead to the "hook effect" due to the formation of binary complexes.[7][8]

Figure 4: Experimental workflow for a TR-FRET assay to measure ternary complex formation.

Conclusion

Pomalidomide-based PROTACs, including those synthesized from this compound, are powerful tools for inducing the selective degradation of target proteins. Their mechanism of action, centered on the formation of a productive ternary complex with the CRBN E3 ligase, offers a catalytic mode of target elimination with significant therapeutic potential. A thorough understanding of this mechanism, coupled with robust quantitative and qualitative experimental validation, is essential for the successful design and development of novel protein degraders. This guide provides the foundational knowledge and experimental frameworks to aid researchers in advancing the field of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Role of Pomalidomide-CO-C5-Br as a Cereblon (CRBN) Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide, a thalidomide analog, is a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] Its ability to bind to CRBN has established it as a cornerstone in the field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth analysis of Pomalidomide-CO-C5-Br, a functionalized derivative of pomalidomide designed as a versatile Cereblon ligand for the synthesis of PROTACs. While specific quantitative data for the this compound derivative is not extensively available in the public domain, this guide will leverage data from its parent molecule, pomalidomide, and structurally related C5-functionalized analogs to provide a comprehensive overview of its mechanism of action, binding affinity, and application in experimental settings.

Pomalidomide functions as a "molecular glue," redirecting the substrate specificity of the CRL4-CRBN E3 ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] In the context of PROTACs, the pomalidomide moiety serves as the E3 ligase-recruiting ligand. This compound incorporates a C5 linker with a terminal bromide, providing a reactive handle for covalent attachment to a linker connected to a target protein-binding ligand. This modular design allows for the generation of heterobifunctional degraders capable of targeting a wide array of proteins for degradation.[2]

Mechanism of Action

The fundamental mechanism of a PROTAC utilizing a this compound ligand involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

dot

References

Pomalidomide-CO-C5-Br: A Technical Guide for Researchers

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals working with Pomalidomide-CO-C5-Br. This molecule is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to selectively eliminate disease-causing proteins. This compound incorporates the Pomalidomide moiety, which recruits the E3 ubiquitin ligase Cereblon (CRBN), connected to a C5 alkyl linker with a terminal bromine atom, allowing for conjugation to a target protein ligand.

Core Compound Properties

This compound is a solid material with a purity of approximately 95%. For long-term storage, it is recommended to keep the compound in an inert atmosphere at a temperature between 2-8°C.

Solubility Data

Table 1: Solubility of Pomalidomide

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL |

| Dimethylformamide (DMF) | ~10 mg/mL |

| Aqueous Buffers (e.g., PBS, pH 7.2) | Sparingly soluble (~0.14 mg/mL in a 1:6 DMSO:PBS solution)[1] |

| Various pH solutions | Low solubility (~0.01 mg/mL)[2] |

Table 2: Solubility of Pomalidomide-Linker Conjugates

| Compound | Solvent | Solubility | Notes |

| Pomalidomide-PEG3-azide | DMSO | 200 mg/mL | Requires sonication; hygroscopic DMSO can impact solubility.[3] |

| Pomalidomide-PEG4-COOH | DMSO | 100 mg/mL | Requires sonication; hygroscopic DMSO can impact solubility.[4] |

| Pomalidomide-amido-PEG3-C2-NH2 | DMSO | 100 mg/mL | Requires sonication; hygroscopic DMSO can impact solubility.[5] |

| Pomalidomide-PEG3-C2-NH2 TFA | DMSO | 100 mg/mL | Requires sonication.[6] |

| Ethanol | 100 mg/mL | Requires sonication.[6] | |

| H₂O | 16.67 mg/mL | Requires sonication.[6] |

Stability Data

Specific stability data for this compound is not publicly available. However, the parent compound, Pomalidomide, is noted to be stable under recommended storage conditions.[2] The stability of the linker is a critical factor in the overall stability of a PROTAC molecule. A study on thalidomide- and lenalidomide-linker conjugates provides insights into the hydrolytic stability of such molecules.

Table 3: Hydrolytic Stability of Thalidomide-Linker Conjugates in pH 7.4 Buffer

| Linker Type | Remaining Compound after 24h (%) |

| Aminoalkyl | High |

| Methylamino-acyl | High |

| Alkylether | High |

| Note: Data is generalized from a study on various linker types and does not represent this compound specifically. The stability of the C5 alkyl linker in this compound is expected to be high under physiological conditions due to the robustness of carbon-carbon bonds. |

Experimental Protocols

Solubility Determination Protocol (Shake-Flask Method)

This protocol outlines a standard method for determining the solubility of a compound like this compound.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, PBS) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to pellet the excess undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

In Vitro Stability Assay Protocol (pH and Plasma Stability)

This protocol is designed to assess the stability of this compound under different physiological conditions.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Incubation:

-

pH Stability: Add the stock solution to buffer solutions of different pH values (e.g., pH 4.5, 7.4, 9.0) to a final concentration of approximately 10 µM.

-

Plasma Stability: Add the stock solution to human or mouse plasma to a final concentration of approximately 10 µM.

-

-

Time Points: Incubate the samples at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

-

Reaction Quenching (for plasma samples): Precipitate plasma proteins by adding an equal volume of cold acetonitrile. Centrifuge to pellet the proteins.

-

Analysis: Analyze the supernatant (for plasma samples) or the buffer samples directly by HPLC to quantify the amount of the intact compound remaining.

-

Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point to determine the degradation rate.[7]

Visualizations

Pomalidomide-Based PROTAC Mechanism of Action

Caption: Mechanism of action for a Pomalidomide-based PROTAC.

Experimental Workflow for PROTAC Evaluation

Caption: A typical experimental workflow for evaluating PROTAC-mediated protein degradation.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Pomalidomide-based PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the development of Proteolysis-Targeting Chimeras (PROTACs) that utilize Pomalidomide as a Cereblon (CRBN) E3 ubiquitin ligase ligand. It covers the core mechanism of action, a typical development workflow, quantitative data for representative molecules, and detailed experimental protocols for key assays.

Introduction: Harnessing the Cell's Disposal System

Proteolysis-Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that eliminates specific unwanted proteins by co-opting the cell's own protein degradation machinery.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[2]

These heterobifunctional molecules consist of three key components:[3][4]

-

A "warhead" ligand that binds to a target Protein of Interest (POI).

-

An E3 ligase-recruiting ligand that docks to an E3 ubiquitin ligase.

-

A flexible linker that connects the two ligands.

Pomalidomide, an analog of thalidomide, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] Its robust binding affinity and well-understood mechanism make it a cornerstone for the design of CRBN-recruiting PROTACs.[3][5][7]

Mechanism of Action: The Ternary Complex

The function of a Pomalidomide-based PROTAC is to act as a molecular bridge, inducing proximity between the target protein and the CRBN E3 ligase complex (part of the CUL4A-DDB1-CRBN-Rbx1 complex).[3][7] This process unfolds in a catalytic cycle:

-

Ternary Complex Formation : The PROTAC simultaneously binds to the POI and CRBN, forming a transient ternary complex (POI-PROTAC-CRBN).[1][3] This is the critical step for inducing degradation.

-

Ubiquitination : The proximity forces the E3 ligase to transfer ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the POI, creating a polyubiquitin chain.[3][7]

-

Proteasomal Degradation : This polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery.[1] The proteasome unfolds and degrades the tagged POI into small peptides.[3][7]

-

Recycling : The PROTAC molecule is then released and can catalyze further rounds of degradation, distinguishing it from traditional occupancy-driven inhibitors.[1][3]

The PROTAC Development Workflow

The development of an effective Pomalidomide-based PROTAC is a multi-step, iterative process that requires careful optimization of each component.

Quantitative Data of Representative PROTACs

The efficacy of a PROTAC is defined by key quantitative parameters such as DC₅₀ (the concentration for 50% degradation), Dₘₐₓ (the maximum degradation percentage), and IC₅₀/EC₅₀ (the concentration for 50% inhibition of a biological function, like cell viability).

Table 1: Examples of Pomalidomide-Based PROTACs

| PROTAC Name | Target Protein | Warhead (Target Ligand) | Disease Area |

| dBET1 | BRD4 | JQ1 | Cancer |

| ARV-110 | Androgen Receptor (AR) | AR Antagonist | Prostate Cancer[8][9] |

| Compound 16 | EGFR | EGFR Kinase Inhibitor | Cancer[10][11] |

| ARV-825 | BRD4 | OTX015 | Cancer[12] |

Table 2: Representative Quantitative Efficacy Data

| PROTAC Name | Cell Line | DC₅₀ | Dₘₐₓ | IC₅₀ / EC₅₀ (Viability) |

| dBET1 | MV4;11 | Not Reported | >98% | 160 nM[12] |

| ARV-110 | VCaP | ~1 nM | >95% | Not Reported |

| Compound 16 | A549 | Not Reported | 96% | 0.10 µM (EGFRWT Kinase)[10][11] |

| ARV-825 | MM1.S | Not Reported | >95% | 5.7 nM[12] |

Note: Data is compiled from different studies and experimental conditions may vary.

Key Experimental Protocols

Successful PROTAC development relies on a suite of robust biochemical and cellular assays.

Protocol 1: General Synthesis of a Pomalidomide-based PROTAC via Click Chemistry

This protocol describes a common method for synthesizing a PROTAC by conjugating a Pomalidomide-azide derivative with an alkyne-modified warhead.[13]

-

Synthesis of Pomalidomide-Linker-Azide :

-

Dissolve Pomalidomide (1.0 eq) in DMF.

-

Add potassium carbonate (2.0 eq) and an excess of a dibromo-alkane linker (e.g., 1,5-dibromopentane, 3.0 eq).[7]

-

Stir the reaction at 60°C for 12 hours. Purify the resulting bromo-intermediate by column chromatography.[7]

-

Dissolve the purified intermediate (1.0 eq) in DMF and add sodium azide (3.0 eq).[7]

-

Stir at 60°C for 6 hours. After aqueous workup and extraction, purify the final Pomalidomide-linker-azide product.[7]

-

-

Click Chemistry (CuAAC Reaction) :

-

In a reaction vial, dissolve the alkyne-modified warhead ligand (1.0 eq) and Pomalidomide-linker-azide (1.05 eq) in a suitable solvent (e.g., t-BuOH/water).[13]

-

Add a copper(I) source, such as copper(II) sulfate (0.1 eq), and a reducing agent, like sodium ascorbate (0.2 eq).[13]

-

Stir the reaction at room temperature for 4-12 hours, monitoring completion by LC-MS.[13]

-

-

Purification : Purify the final PROTAC product using reverse-phase HPLC. Confirm identity and purity by LC-MS and NMR.

Protocol 2: Western Blot for Target Protein Degradation

This is the gold-standard assay to quantify the reduction in target protein levels.[2]

-

Cell Culture and Treatment : Plate cells at a density to achieve 70-80% confluency. Allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time course (e.g., 4, 8, 16, 24 hours).[2][14]

-

Cell Lysis : After treatment, wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[4][14]

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[4][14]

-

Sample Preparation and SDS-PAGE : Normalize protein concentrations. Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.[2][14]

-

Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[2]

-

Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein. Also, probe a separate membrane or the same one (if stripped) with an antibody for a loading control (e.g., GAPDH, Vinculin).[14]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

-

Detection and Analysis : Add an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ.[2]

Protocol 3: TR-FRET Assay for Ternary Complex Formation

Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay used to confirm that the PROTAC induces the formation of the POI-PROTAC-CRBN complex.[15][16]

-

Reagent Preparation : Use a purified, tagged target protein (e.g., His-tagged POI) and a tagged CRBN-DDB1 complex (e.g., GST-tagged). Select a matched TR-FRET donor-acceptor pair of antibodies (e.g., Tb-anti-His [donor] and d2-anti-GST [acceptor]).

-

Assay Setup : In a microplate, add the POI, the CRBN complex, and the donor/acceptor antibodies in assay buffer.

-

PROTAC Addition : Add a serial dilution of the PROTAC compound to the wells. Include controls such as the warhead alone and Pomalidomide alone, which should not produce a signal.[15][17]

-

Incubation : Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow the complex to form and reach equilibrium.

-

Measurement : Read the plate on a TR-FRET-enabled plate reader, measuring emission at two wavelengths (one for the donor, one for the acceptor).

-

Data Analysis : Calculate the TR-FRET ratio. A bell-shaped curve is typically observed when plotting the signal against PROTAC concentration.[18] The peak of the curve represents the optimal concentration for ternary complex formation, while the "hook effect" at high concentrations is caused by the formation of unproductive binary complexes.

Protocol 4: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, to measure the cytotoxic or cytostatic effects of a PROTAC.[19]

-

Cell Seeding : Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined optimal density.[20]

-

Compound Treatment : Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24, 48, or 72 hours).

-

Plate Equilibration : Equilibrate the plate to room temperature for approximately 30 minutes.[21]

-

Reagent Preparation : Reconstitute the CellTiter-Glo® substrate with the buffer to form the CellTiter-Glo® Reagent.[20]

-

Assay Execution : Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[21]

-

Lysis and Signal Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21][22]

-

Measurement : Record the luminescence using a plate-reading luminometer.

-

Data Analysis : Normalize the data to vehicle-treated controls and plot the results to determine the IC₅₀ or EC₅₀ value.

Pomalidomide's Native Signaling Pathway

Understanding Pomalidomide's intrinsic mechanism of action is key to its application in PROTACs. As a "molecular glue," Pomalidomide binds to CRBN and induces the degradation of specific "neo-substrates," primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][23] This action underlies its therapeutic effects in multiple myeloma and provides the foundational mechanism that PROTACs exploit and redirect toward new targets.[6][24]

Conclusion

Pomalidomide-based PROTACs represent a powerful and versatile strategy for targeted protein degradation. By leveraging the well-characterized interaction between Pomalidomide and the CRBN E3 ligase, researchers can effectively hijack the ubiquitin-proteasome system to eliminate disease-causing proteins. Success in this field requires a rigorous, interdisciplinary approach combining rational design, chemical synthesis, and a robust suite of biochemical and cellular assays to optimize linker composition, ternary complex formation, and ultimately, potent and selective protein degradation. This guide serves as a foundational resource for professionals entering this exciting and rapidly evolving area of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFR<sup>WT</sup> and EGFR<sup>T790M</sup> - ProQuest [proquest.com]

- 12. Protein Targeting Chimeric Molecules Specific for Bromodomain and Extra-terminal Motif Family Proteins are Active Against Pre-Clinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. tandfonline.com [tandfonline.com]

- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 20. OUH - Protocols [ous-research.no]

- 21. ch.promega.com [ch.promega.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 24. jove.com [jove.com]

In-Depth Technical Guide to Pomalidomide-CO-C5-Br: A Core Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pomalidomide-CO-C5-Br, a pivotal building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's natural protein disposal machinery to eliminate disease-causing proteins. This document details the chemical properties, synthesis, and application of this compound in the creation and evaluation of potent and selective protein degraders.

Core Compound Data

This compound is a derivative of pomalidomide, an immunomodulatory drug that is a known ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This compound is functionalized with a C5 linker terminating in a bromine atom, which serves as a reactive handle for conjugation to a ligand that binds to a specific protein of interest.

| Property | Value |

| CAS Number | 2227423-38-1 |

| Molecular Weight | 450.289 g/mol |

| Molecular Formula | C₁₉H₂₀BrN₃O₅ |

| Synonyms | Pomalidomide-4'-CO-C5-Br |

| Functional Role | E3 Ligase Ligand-Linker Conjugate for PROTAC Synthesis |

| Purity (Typical) | ≥95% (HPLC) |

| Appearance | Solid |

| Storage Conditions | Refrigerated (2-8°C), Inert Atmosphere |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs synthesized using this compound function by inducing the selective degradation of a target protein. The pomalidomide moiety of the PROTAC binds to the CRBN E3 ligase, while the other end of the molecule, conjugated via the C5-Br linker, binds to the protein of interest. This brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the target protein. This polyubiquitination marks the protein for degradation by the 26S proteasome.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is proprietary to various chemical suppliers, a generalizable synthetic route can be inferred from the synthesis of analogous compounds. The key step involves the nucleophilic aromatic substitution (SNAr) reaction of a pomalidomide precursor with a bifunctional C5 linker containing a terminal bromine.

Representative Synthesis Workflow:

PROTAC Synthesis via Conjugation

The terminal bromine of this compound allows for its conjugation to a ligand for a protein of interest (POI), which typically contains a nucleophilic functional group (e.g., an amine or a thiol).

General Protocol for Conjugation:

-

Dissolve the POI ligand (1.0 equivalent) in a suitable aprotic solvent (e.g., DMF or DMSO).

-

Add a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equivalents) to the solution.

-

Add this compound (1.0-1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by LC-MS.

-

Upon completion, quench the reaction and purify the resulting PROTAC molecule using reverse-phase HPLC.

Evaluation of PROTAC Activity

3.3.1. Target Protein Degradation Assay (Western Blot)

This assay quantifies the reduction in the level of the target protein following treatment with the PROTAC.

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

3.3.2. Cell Viability Assay

This assay assesses the functional consequence of target protein degradation on cell proliferation and survival.

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a reagent for an ATP-based assay like CellTiter-Glo®) and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

3.3.3. Ternary Complex Formation Assay (Co-Immunoprecipitation)

This assay confirms the PROTAC-induced interaction between the target protein and the E3 ligase.

-

Cell Treatment: Treat cells with the PROTAC or vehicle control. It is often beneficial to pre-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ternary complex.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-CRBN) or the target protein.

-

Capture the antibody-protein complexes using Protein A/G beads.

-

-

Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of both the target protein and the E3 ligase. The detection of the target protein in the E3 ligase immunoprecipitate (and vice versa) confirms the formation of the ternary complex.

Signaling Pathways

The downstream effects of a pomalidomide-based PROTAC are dependent on the function of the targeted protein. For instance, the degradation of a key kinase in a signaling cascade will lead to the downregulation of that pathway.

The C5 Linker in Pomalidomide Derivatives: A Technical Guide to Structure, Function, and Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide, a potent immunomodulatory drug (IMiD), has garnered significant attention in drug discovery, not only for its therapeutic effects in multiple myeloma but also as a cornerstone for the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase has made it a popular choice for hijacking the ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1][2] A critical aspect in the design of pomalidomide-based PROTACs is the strategic attachment of a linker, with the C5 position of the phthalimide ring emerging as a key modification point.

This technical guide provides an in-depth exploration of the C5 linker in pomalidomide derivatives, focusing on its role in structure-activity relationships, its impact on ternary complex formation, and its significance in the development of effective and selective protein degraders. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying biological pathways and experimental workflows.

The Role of the C5 Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but a critical component that influences the molecule's overall efficacy.[3] For pomalidomide-based PROTACs, modifications at the C5 position of the phthalimide ring have been shown to be particularly advantageous.[3][4]

Key advantages of C5 substitution include:

-

Reduced Off-Target Effects: Linker attachment at the C5 position can mitigate the off-target degradation of endogenous zinc finger transcription factors, a known liability associated with some pomalidomide-based PROTACs where the linker is attached at other positions.[3][4] This improved selectivity can lead to a better therapeutic window and reduced toxicity.

-

Enhanced Degradation Activity: Studies comparing C4- and C5-substituted pomalidomide have indicated that C5-substitution can result in higher degradation activity for the target protein.[3] The precise orientation afforded by the C5 linker is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for pomalidomide and its derivatives, focusing on Cereblon binding affinity and the degradation efficiency of C5-linked PROTACs.

Table 1: Cereblon Binding Affinity of Pomalidomide and Related IMiDs

| Compound | Binding Affinity (Kd) to CRBN | Binding Affinity (IC50) to CRBN-DDB1 | Assay Method |

| Pomalidomide | ~157 nM[5] | ~1.2 µM[6], ~2 µM[6], ~3 µM[5] | Competitive Titration[6], Competitive Binding Assay[6], TR-FRET[6] |

| Lenalidomide | ~178 nM[5] | ~1.5 µM[6], ~2 µM[6], ~3 µM[5] | Competitive Titration[6], Competitive Binding Assay[6], TR-FRET[6] |

| Thalidomide | ~250 nM[5] | ~30 µM[5] | Competitive Titration[5] |

Note: While specific binding data for C5-functionalized pomalidomide is not extensively available in the public domain, its utility is predicated on the high-affinity interaction of the parent molecule, pomalidomide, with CRBN.[6]

Table 2: Degradation Efficiency of a Representative C5-Linked Pomalidomide PROTAC

| PROTAC | Target Protein | Cell Line | DC50 | Dmax |

| Pomalidomide-C5-Dovitinib | FLT3-ITD | MOLM-13 | 9.5 nM | Not Specified |

| Pomalidomide-C5-Dovitinib | FLT3-ITD | MV4-11 | 9.2 nM | Not Specified |

Data for Pomalidomide-C5-Dovitinib is presented as IC50 values for antiproliferative activity, which is a downstream consequence of target degradation.[1]

Table 3: Neosubstrate Degradation by Pomalidomide

| Compound | Target Protein | Cell Line | DC50 | Dmax |

| Pomalidomide | Aiolos (IKZF3) | MM.1S | 8.7 nM | >95% |

This table provides baseline degradation data for a known neosubstrate of pomalidomide.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.[7]

Experimental Workflow: Synthesis of Pomalidomide-C5-Azide

Caption: Synthetic workflow for pomalidomide-C5-azide.[7]

Experimental Workflow: Western Blot for Protein Degradation

Caption: Workflow for quantifying protein degradation via Western Blot.[5][8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following section outlines key protocols for the synthesis and evaluation of C5-linked pomalidomide derivatives.

Synthesis of Pomalidomide-C5-Azide

This protocol describes a representative synthesis of pomalidomide-C5-azide, a versatile building block for PROTAC development.[7]

Step 1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione [7]

-

To a solution of pomalidomide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).

-

Stir the reaction mixture at 60 °C for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (DCM) (3x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Synthesis of Pomalidomide-C5-Azide [7]

-

To a solution of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in DMF, add sodium azide (3.0 eq).

-

Stir the reaction mixture at 60 °C for 6 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield pomalidomide-C5-azide.

Cereblon Binding Assay (Fluorescence Polarization)

This assay quantitatively determines the binding affinity of a ligand to CRBN.[5]

Reagents and Materials:

-

Purified recombinant human CRBN protein.

-

Fluorescently labeled tracer ligand that binds to CRBN.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

384-well, low-volume, black microplates.

-

Test compounds serially diluted in DMSO.

Procedure:

-

Add a fixed concentration of the fluorescent tracer and CRBN protein to each well of the microplate.

-

Add varying concentrations of the test compound to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

-

Measure fluorescence polarization using a suitable plate reader.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Protein Degradation

This method is used to quantify the reduction in the level of a target protein following treatment with a PROTAC.[8]

Procedure:

-

Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specific duration (e.g., 24 hours), including a vehicle control.

-

Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and add lysis buffer. Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein per lane of an SDS-PAGE gel and separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody against the protein of interest and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection and Analysis: Incubate the membrane with an ECL substrate and image the blot. Quantify the band intensities and normalize to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[5][8]

Conclusion

The C5 position of the pomalidomide phthalimide ring represents a privileged site for linker attachment in the design of PROTACs. This modification can enhance degradation potency and, critically, improve the selectivity profile by reducing off-target effects. The data and protocols presented in this guide underscore the importance of rational linker design in the development of next-generation targeted protein degraders. Further exploration of the C5 linker's length, rigidity, and chemical composition will undoubtedly continue to yield novel and highly effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Pomalidomide-CO-C5-Br: A Technical Guide to its Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins that are often intractable with conventional inhibitor-based approaches. At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively destroy proteins of interest. Pomalidomide, a derivative of thalidomide, is a potent and widely utilized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system.[1][2] This technical guide focuses on the application of Pomalidomide-CO-C5-Br, a versatile building block for the synthesis of pomalidomide-based PROTACs, in the field of targeted protein degradation. We will delve into its mechanism of action, provide a framework for the design and evaluation of resulting PROTACs, and present relevant quantitative data and experimental protocols.

The Role of Pomalidomide in PROTACs

Pomalidomide functions as the E3 ligase-recruiting moiety within a PROTAC.[1][2] By binding to CRBN, it allows the PROTAC to bring a target protein into close proximity with the E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[1] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1] The selection of the E3 ligase ligand and the linker technology are critical for the efficacy and selectivity of the PROTAC.

The linker, in particular, plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3] The length, composition, and attachment point of the linker can significantly influence the potency and selectivity of the degrader.[3]

This compound: A Key Building Block

This compound is a derivative of pomalidomide that incorporates a five-carbon alkyl chain with a terminal bromide. This functionalized linker serves as a convenient handle for the covalent attachment of a ligand that binds to the protein of interest, thus completing the PROTAC structure. The C5 linker provides spatial separation between the pomalidomide core and the target-binding ligand, which is often crucial for the formation of a stable and productive ternary complex.[1]

Modifications at the C5 position of the pomalidomide scaffold have been shown to be advantageous. Shifting the linker attachment point from the more traditionally used C4 position to the C5 position can sterically hinder the interaction with off-target zinc finger proteins, a common challenge with earlier generation pomalidomide-based PROTACs. This can lead to a more favorable selectivity profile with reduced off-target effects and improved on-target potency.

Quantitative Data for Pomalidomide-Based PROTACs

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is quantified by two key parameters:

-

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation that can be achieved with the PROTAC.

While specific data for PROTACs synthesized directly with this compound is not extensively available in the public domain, the following tables summarize representative data for various pomalidomide-based PROTACs, including those with C5-substituted linkers, targeting different proteins. This data illustrates the potential potency and efficacy that can be achieved with this class of degraders.

Table 1: Performance of a C5-Alkyne Modified Pomalidomide-Based PROTAC Targeting Anaplastic Lymphoma Kinase (ALK) [4]

| PROTAC | Target Protein | Cell Line | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target Zinc Finger Degradation Score* |

| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 | Low |

| MS4078 (C4-alkyne) | ALK | SU-DHL-1 | ~50 | >90 | High |

*Off-target ZF degradation score is a qualitative measure. "High" indicates significant degradation of multiple ZF proteins, while "Low" indicates minimal to no degradation.[4]

Table 2: Performance of a Pomalidomide-Based PROTAC Targeting Histone Deacetylase 8 (HDAC8) [5]

| PROTAC | Target Protein | On-Target DC50 (nM) | On-Target Dmax (%) |

| ZQ-23 | HDAC8 | 147 | 93 |

Experimental Protocols

The evaluation of a novel pomalidomide-based PROTAC involves a series of in vitro experiments to confirm its mechanism of action and quantify its degradation efficacy.

Target Protein Degradation Assay (Western Blot)

This is the most common method to measure the extent of target protein degradation.

a. Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the pomalidomide-based PROTAC for a specified period (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

b. Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet the cell debris and collect the supernatant.

c. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

d. Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.

e. Data Analysis:

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein band intensity to the loading control band intensity for each sample.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.

-

Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[3]

Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

a. Cell Treatment:

-

Treat cells with the pomalidomide-based PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50).

-

In a parallel set of wells, co-treat the cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor will block the degradation of the ubiquitinated protein, allowing it to accumulate.[4]

b. Cell Lysis:

-

Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., PR-619) to preserve the ubiquitinated state of the proteins.

c. Immunoprecipitation:

-

Incubate the cell lysates with an antibody against the target protein overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complex.

-

Wash the beads several times to remove non-specific binding.

d. Western Blotting:

-

Elute the protein from the beads and run the samples on an SDS-PAGE gel.

-

Perform a Western blot as described above, but probe the membrane with an antibody against ubiquitin. An increase in the ubiquitinated target protein band in the presence of the PROTAC and proteasome inhibitor confirms the mechanism of action.

Visualizations

Caption: Mechanism of action of a pomalidomide-based PROTAC.

Caption: Experimental workflow for evaluating a pomalidomide-based PROTAC.

Caption: Logical relationship of PROTAC components leading to degradation.

Conclusion

This compound is a valuable chemical tool for the synthesis of potent and selective PROTACs. Its ability to recruit the CRBN E3 ligase, combined with the synthetic accessibility and the advantages of a C5-linker, makes it a key component in the development of novel therapeutics based on targeted protein degradation. The experimental protocols and representative data provided in this guide offer a framework for researchers to design, synthesize, and evaluate their own pomalidomide-based degraders, accelerating drug discovery efforts in this exciting and rapidly evolving field.

References

Methodological & Application

Synthesis of Pomalidomide-CO-C5-Br: A Detailed Protocol for PROTAC Development

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis of Pomalidomide-CO-C5-Br, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This intermediate consists of the E3 ligase ligand pomalidomide connected to a five-carbon chain terminating in a bromine atom, attached via an amide bond. This terminal bromide serves as a versatile anchor point for conjugation with a ligand for a protein of interest (POI), facilitating the creation of heterobifunctional PROTACs.

PROTACs are innovative therapeutic agents that leverage the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins. By inducing the proximity of a target protein and an E3 ubiquitin ligase, PROTACs trigger the ubiquitination and subsequent degradation of the POI. Pomalidomide is a well-established recruiter of the Cereblon (CRBN) E3 ubiquitin ligase, making its derivatives essential components in the design of potent and specific protein degraders.

Experimental Protocol: Synthesis of N-(6-bromohexanoyl)pomalidomide (this compound)

This protocol details the acylation of the 4-amino group of pomalidomide with 6-bromohexanoyl chloride to yield the title compound.

Materials:

-

Pomalidomide (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)

-

6-bromohexanoyl chloride

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pomalidomide (1.0 equivalent) in anhydrous DMF.

-

Addition of Base: Add anhydrous pyridine (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add 6-bromohexanoyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Data Presentation

| Parameter | Value/Range |

| Reactants | |

| Pomalidomide | 1.0 eq |

| 6-bromohexanoyl chloride | 1.2 eq |

| Pyridine | 2.0 eq |

| Reaction Conditions | |

| Solvent | Anhydrous DMF |

| Temperature | 0 °C to RT |

| Reaction Time | 12-24 hours |

| Yield | ~60-75% |

| Purification | Silica Gel Chromatography |

Note: The yield is an estimated range based on similar acylation reactions of pomalidomide and may vary depending on the specific reaction scale and conditions.

Visualizations

PROTAC Mechanism of Action

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for this compound Synthesis

Caption: Experimental workflow for the synthesis of this compound.

Application Notes: Conjugation of Pomalidomide-CO-C5-Br to a Protein of Interest Ligand for PROTAC Synthesis

Introduction

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cellular environment.[1] They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex.[2] This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the cell's proteasome machinery.[3] Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase and is a critical component in the design of many effective PROTACs.[][5][6]

This application note provides a detailed protocol for the conjugation of Pomalidomide-CO-C5-Br, a common pomalidomide-linker building block, to a ligand for a protein of interest (POI-Ligand). The this compound molecule features a 5-carbon alkyl bromide linker, which serves as a reactive electrophile for conjugation with a nucleophilic moiety on the POI-Ligand.[7] This process represents a key step in the synthesis of a functional pomalidomide-based PROTAC.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The ultimate goal of synthesizing a Pomalidomide-PROTAC conjugate is to hijack the ubiquitin-proteasome system. The Pomalidomide portion of the molecule binds to CRBN, while the POI-Ligand end binds to the target protein. This induced proximity leads to poly-ubiquitination of the POI, signaling its destruction by the 26S proteasome.[3]

Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Nucleophilic POI-Ligand

This protocol describes a general method for conjugating this compound to a POI-Ligand containing a primary or secondary amine via a nucleophilic substitution reaction. The bromine atom serves as a good leaving group, facilitating the formation of a new carbon-nitrogen bond.

Principle of Reaction

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic amine on the POI-Ligand attacks the electrophilic carbon atom attached to the bromine on the linker of this compound. A non-nucleophilic base is used to neutralize the HBr generated during the reaction.

Caption: General scheme for SN2 conjugation reaction.

Materials and Reagents:

-

This compound

-

POI-Ligand with a nucleophilic handle (e.g., -NH2, -NHR, -SH)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Nitrogen or Argon gas supply

-

Round-bottom flask and magnetic stirrer

-

Heating mantle or oil bath with temperature control

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the POI-Ligand (1.0 equivalent) in anhydrous DMF.

-

Add this compound (1.1 equivalents) to the solution.

-

Add DIPEA (3.0 equivalents) to the reaction mixture.

-

Stir the reaction mixture at 60-80 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract the product with DCM (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Proceed with purification as described in Protocol 2.

Protocol 2: Purification of the PROTAC Conjugate by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for purifying the synthesized PROTAC conjugate from unreacted starting materials and byproducts.[8][9]

Materials and Reagents:

-

Crude PROTAC conjugate

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Water

-

Trifluoroacetic acid (TFA) or Formic acid (FA)

-

Preparative or Semi-preparative HPLC system with a UV detector

-

Reverse-phase C18 column

Procedure:

-

Sample Preparation: Dissolve the crude product in a minimal amount of DMF or DMSO, then dilute with the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter.[10]

-

Mobile Phase Preparation:

-

Mobile Phase A: Water with 0.1% TFA (or FA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA (or FA)

-

-

HPLC Method:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject the prepared sample onto the column.

-